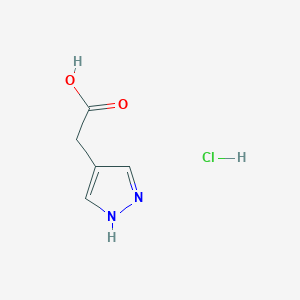
(1H-Pyrazol-4-yl)-acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrazol-4-yl)-acetic acid hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Applications De Recherche Scientifique
(1H-Pyrazol-4-yl)-acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Orientations Futures
The future directions for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. Pyrazole derivatives are known for their diverse pharmacological effects and are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mécanisme D'action
Target of Action
For instance, they have been reported to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
For example, some pyrazoline derivatives have demonstrated potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazoline derivative, which had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, some pyrazoline derivatives have shown to affect the pathways related to oxidative stress, leading to changes in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
For instance, some pyrazoline derivatives have shown potent antileishmanial and antimalarial activities . In addition, they have demonstrated antioxidant and antitumor activities .
Action Environment
For instance, a green and one-pot synthesis of pyrazoline derivatives was conducted in the presence of L-proline as a catalyst and ethanol as the solvent . This approach exhibits notable benefits like high yields, environmental compatibility, an easy procedure, short reaction periods, and mild reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)-acetic acid hydrochloride typically involves the reaction of pyrazole with chloroacetic acid under acidic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, where functional groups on the pyrazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or acetic acid derivatives.
Comparaison Avec Des Composés Similaires
- (1H-Pyrazol-3-yl)-acetic acid hydrochloride
- (1H-Pyrazol-5-yl)-acetic acid hydrochloride
- (1H-Pyrazol-4-yl)-propionic acid hydrochloride
Comparison: (1H-Pyrazol-4-yl)-acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJYJRCWYVYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-29-5 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2892164.png)

![N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2892170.png)


![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)


![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2892180.png)

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)
![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)

